molecular formula C21H20N4O3 B11194929 Ethyl 7-(2-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-(2-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11194929
M. Wt: 376.4 g/mol
InChI Key: LZFAAZWZWCVSMD-UHFFFAOYSA-N
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Description

Ethyl 7-(2-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolo-pyrimidines. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(2-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions can be adapted for larger-scale production, ensuring efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(2-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 7-(2-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway. The compound interacts with active residues of proteins such as ATF4 and NF-kB, leading to reduced expression of stress markers and inflammatory cytokines .

Comparison with Similar Compounds

Biological Activity

Ethyl 7-(2-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities. The structure can be represented as follows:

  • Chemical Formula : C17_{17}H16_{16}N4_{4}O3_{3}
  • Molecular Weight : 324.34 g/mol

Antitumor Activity

Recent studies have demonstrated that derivatives of [1,2,4]triazolo[1,5-a]pyrimidines exhibit significant antitumor properties. For instance:

  • In Vitro Studies : The compound was tested against various cancer cell lines, including MDA-MB-231 (breast cancer) and MCF-7 (breast cancer). It showed promising results with IC50_{50} values indicating effective cytotoxicity compared to standard chemotherapeutic agents like Cisplatin. Specifically, some derivatives exhibited IC50_{50} values as low as 17.83 μM against MDA-MB-231 cells .
CompoundCell LineIC50_{50} (μM)
Ethyl TriazoloMDA-MB-23117.83
Ethyl TriazoloMCF-719.73
CisplatinMDA-MB-231Reference Value

The mechanism by which triazolopyrimidine derivatives induce apoptosis in cancer cells is an area of active research. Preliminary findings suggest that these compounds may interfere with DNA replication and repair processes, leading to increased apoptosis in malignant cells. Molecular docking studies have indicated potential interactions with key proteins involved in cell cycle regulation and apoptosis pathways .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • Study on Antiproliferative Effects :
    • A study involving derivatives of triazolopyrimidines showed that compound variants exhibited significant antiproliferative effects against HePG-2 and other cancer cell lines.
    • Results indicated that certain compounds led to a reduction in cell viability by more than 60% at concentrations of 100 μM.
  • In Vivo Studies :
    • Animal models treated with selected triazolopyrimidine derivatives showed a reduction in tumor size and improved survival rates compared to control groups.

Properties

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

ethyl 7-(2-methoxyphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H20N4O3/c1-3-28-20(26)17-18(14-9-5-4-6-10-14)24-21-22-13-23-25(21)19(17)15-11-7-8-12-16(15)27-2/h4-13,19H,3H2,1-2H3,(H,22,23,24)

InChI Key

LZFAAZWZWCVSMD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=CC=C3OC)C4=CC=CC=C4

Origin of Product

United States

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